4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde is an organic compound characterized by a complex structure that includes a benzaldehyde group with additional functional groups. Its chemical formula is and it has a molecular weight of approximately 288.75 g/mol. This compound is classified under substituted benzaldehydes, which are known for their diverse applications in organic synthesis and medicinal chemistry.
The compound is synthesized through various chemical reactions involving precursors such as 4-hydroxybenzaldehyde, benzyl chloride, and ethyl iodide. These precursors are readily available from chemical suppliers, making the synthesis of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde feasible in laboratory settings.
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde falls under the category of aromatic aldehydes, specifically substituted benzaldehydes. It possesses unique properties due to the presence of the benzyloxy, chloro, and ethoxy substituents, which influence its reactivity and potential applications in various fields.
The synthesis of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde typically involves several key steps:
The molecular structure of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde features a benzene ring with three distinct substituents:
The structural formula can be represented as follows:
Key molecular data includes:
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde can undergo several types of chemical reactions:
In chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde acts as a coupling partner, facilitating the formation of carbon-carbon bonds. This process involves:
The compound's participation in these reactions underscores its significance in synthetic organic chemistry, particularly for constructing complex molecular architectures.
Key physical properties include:
Chemical properties include:
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde finds applications in:
Aromatic aldehydes serve as indispensable molecular scaffolds in pharmaceutical development due to their chemical versatility and biological relevance. The aldehyde moiety (–CHO) acts as a reactive handle for forming Schiff bases with biological amines, enabling covalent interactions with therapeutic targets. This compound exemplifies multifunctional design: The chloro substituent enhances electron withdrawal and influences molecular dipole moments, while the ethoxy group provides steric bulk and lipophilicity. The benzyloxy fragment contributes π-stacking capabilities crucial for biomolecular recognition. Such structural complexity enables interactions with diverse biological targets, including hemoglobin in sickle cell disease therapies where aromatic aldehydes increase oxygen affinity through Schiff base formation with N-terminal valines [2]. This multi-target engagement potential positions halogenated benzaldehydes as privileged structures in drug discovery pipelines.
The spatial arrangement of substituents on the benzaldehyde core dictates electronic distribution and biological functionality. In this compound, the ortho-chloro and para-benzyloxy groups create a distinct electronic asymmetry compared to simpler isomers like 4-benzyloxybenzaldehyde. Computational studies reveal that ortho-chlorination induces a positive Hammett constant (σ = +0.23), enhancing electrophilicity at the carbonyl carbon by 12-15% compared to meta- or para-chlorinated analogs. Simultaneously, the para-benzyloxy group exerts strong electron-donating resonance effects (+R, σₚ = -0.34), creating intramolecular polarization that facilitates nucleophilic attack at the aldehyde [7]. The flexible benzyloxy group adopts multiple rotameric states (δ, ε, ζ), with energy barriers of ~4 kJ/mol between conformers as shown in Figure 1. This conformational flexibility enables adaptation to enzyme binding pockets while the ethoxy group at C5 provides steric stabilization against enzymatic degradation [4] [10].
Halogenated benzaldehydes represent a progressive evolution from early natural aldehydes to targeted therapeutics. Vanillin (4-hydroxy-3-methoxybenzaldehyde), isolated in 1858, demonstrated initial antisickling potential but suffered from rapid metabolism. Structural refinements led to 5-hydroxymethylfurfural (5-HMF) with improved hemoglobin modification but suboptimal pharmacokinetics. The breakthrough came with GBT-440 (voxelotor), featuring ortho-hydroxy and meta-alkoxy groups that confer metabolic stability through intramolecular hydrogen bonding [2]. This compound continues this evolutionary trajectory: The ortho-chloro group mimics vanillin's ortho-methoxy bioisostere while enhancing electrophilicity, and the para-benzyloxy group extends aromatic surface area for enhanced protein binding. Historically, benzyloxy introduction marked a strategic shift toward protecting phenolic OH groups from phase II metabolism—a tactic successfully employed in crizotinib's development where 3-benzyloxy analogs improved MET kinase inhibition 30-fold [4]. This compound thus embodies three generations of medicinal chemistry wisdom: halogenation for electronic control, alkoxylation for steric protection, and benzyloxylation for sustained bioavailability.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4